molecular formula C2H4ClF B011141 1-Chloro-1-fluoroethane CAS No. 110587-14-9

1-Chloro-1-fluoroethane

Cat. No. B011141
M. Wt: 82.5 g/mol
InChI Key: YACLCMMBHTUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-fluoroethane, also known as Ethyl chlorofluoride, is a colorless, flammable gas with a sweet odor. It is commonly used as a refrigerant, solvent, and as a starting material for the synthesis of other chemicals.

Mechanism Of Action

The exact mechanism of action of 1-Chloro-1-fluoroethane is not fully understood. However, it is known to act as a central nervous system depressant, which can lead to drowsiness, loss of consciousness, and even death in high concentrations.

Biochemical And Physiological Effects

Exposure to 1-Chloro-1-fluoroethane can cause a range of biochemical and physiological effects. These include irritation of the eyes, skin, and respiratory tract, as well as headaches, dizziness, and nausea. Prolonged exposure can lead to liver and kidney damage, as well as damage to the central nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Chloro-1-fluoroethane in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it is highly flammable and toxic, which can pose a risk to researchers working with the substance.

Future Directions

There are several future directions for research on 1-Chloro-1-fluoroethane. One area of interest is the development of safer and more effective alternatives for use in refrigeration and air conditioning systems. Another area of research is the potential use of 1-Chloro-1-fluoroethane as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Chloro-1-fluoroethane is a versatile chemical with a range of scientific research applications. While it has several advantages, it is important to be aware of its potential risks and limitations in lab experiments. Further research is needed to explore its potential uses and to develop safer alternatives.

Scientific Research Applications

1-Chloro-1-fluoroethane has been used in various scientific research applications, including as a solvent for the extraction of lipids and as a reagent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a refrigerant in air conditioning systems.

properties

IUPAC Name

1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLCMMBHTUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869534
Record name 1-Chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1-fluoroethane

CAS RN

1615-75-4, 110587-14-9
Record name 1-Chloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorofluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
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